Hormetic Agonist Profile: Biphasic Modulation of Cdc42 GTPase Activity
ZCL279 exhibits a unique, concentration-dependent biphasic (hormetic) effect on Cdc42 GTP loading, a functional profile that is not observed with other Cdc42 modulators like ZCL278 or ZCL367. ZCL279 increases GTP loading on Cdc42 at lower concentrations but inhibits it at higher concentrations [1]. This contrasts sharply with ZCL278, which shows a different functional profile, and ZCL367, which acts as a pure inhibitor [2].
| Evidence Dimension | Cdc42 GTP loading (GEF-mediated activation) |
|---|---|
| Target Compound Data | Activation at 0.2 nM – 10 µM; Inhibition at >10 µM (concentration range) |
| Comparator Or Baseline | ZCL278 (Partial Agonist): Activation at low conc., inhibition at high conc. in presence of GEF; ZCL367 (Inhibitor): Inhibition across all concentrations. |
| Quantified Difference | ZCL279 is a Class II 'hormetic agonist,' a functional category distinct from ZCL278 (Class I, partial agonist) and ZCL367 (Class III, inhibitor). |
| Conditions | In vitro biochemical assay using purified Cdc42 and ITSN GEF domain, measuring Mant-GTP exchange via relative fluorescence units (RFU). |
Why This Matters
This biphasic behavior is essential for studies on hormesis or for applications requiring nuanced, context-dependent modulation of Cdc42, making ZCL279 an irreplaceable tool compound that cannot be substituted by other Cdc42 modulators.
- [1] Nature Communications Chemistry. Fig. 1: Biochemical functionality of agonistic, hormetic and antagonistic effects of HM model compounds in vitro. https://doi.org/10.1038/s42004-024-01352-7 View Source
- [2] Nature Communications Chemistry. Fig. 5: Comparative profiling of Cdc42 HMs using biochemical functionality-based screening and CADD-based modeling. https://doi.org/10.1038/s42004-024-01352-7 View Source
